![molecular formula C11H12FLiO3 B1433441 lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate CAS No. 1807901-38-7](/img/structure/B1433441.png)
lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate
Overview
Description
The compound is a lithium salt of a fluorophenyl-substituted hydroxypentanoate. The presence of the fluorophenyl group suggests that it may have interesting chemical properties, as fluorine substitution is often used to modify the chemical behavior of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show interesting features due to the presence of the fluorophenyl group. Fluorine’s high electronegativity often leads to significant effects on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluorophenyl group and the carboxylate salt. For example, it might have higher lipophilicity compared to a similar compound without the fluorine atom .Scientific Research Applications
Structural and Transport Properties of Lithium-Containing Materials
Lithium-containing NASICON-structured materials are highlighted for their promising applications in solid-state Li-ion conductors, crucial for electrochemical energy storage devices. High conductivities are achieved through specific compositions, pointing to the importance of lithium ions in enhancing charge carrier mobility (Rossbach, Tietz, & Grieshammer, 2018).
Electrode-Electrolyte Solution Interactions
Interactions between cathode materials and electrolyte solutions in lithium-ion batteries are critical for performance. The surface chemistry of cathodes like LiCoO2 and LiFePO4 and their interaction with electrolytes influence battery efficiency and stability (Aurbach et al., 2007).
Lithium in Energy Storage
Lithium's role as a cathode material in rechargeable batteries, due to its exceptional electrochemical properties, is essential in modern energy storage technologies. The increasing demand for lithium highlights its strategic importance in the energy sector (Choubey et al., 2016).
Anode Materials for Lithium-Ion Batteries
The exploration of Ti2Nb2xO4+5x anode materials demonstrates the search for high-performance electrode materials that can offer high safety, specific capacities, and cycling stability, essential for lithium-ion battery applications in electric vehicles (Hu et al., 2018).
Fluorophosphate Na-Ion Battery Cathodes
The study of fluorophosphate cathodes for sodium-ion batteries, while not directly related to lithium, suggests a comparative interest in developing alternative energy storage solutions. The limitations in sodium extraction highlight the ongoing challenges in optimizing battery materials for improved performance (Dacek et al., 2016).
Future Directions
properties
IUPAC Name |
lithium;(5S)-5-(4-fluorophenyl)-5-hydroxypentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3.Li/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15;/h4-7,10,13H,1-3H2,(H,14,15);/q;+1/p-1/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJMGIHSUXBTOU-PPHPATTJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C(CCCC(=O)[O-])O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=CC(=CC=C1[C@H](CCCC(=O)[O-])O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FLiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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